Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester
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Overview
Description
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzoic acid core
Aminosulfonyl Group Introduction: This can be achieved through sulfonation reactions using reagents like sulfonyl chlorides.
Chloro Group Introduction: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Furanylmethyl Group Introduction: This involves the use of furan derivatives and appropriate coupling reactions.
Acetyloxy Methyl Ester Formation: Esterification reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the furan ring or the benzoic acid core.
Reduction: Reduction reactions might target the nitro or sulfonyl groups, converting them to amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it might be studied for its potential effects on biological systems, including its interactions with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industry, it might find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different functional groups.
Sulfonamides: Compounds with similar aminosulfonyl groups.
Chlorinated aromatics: Compounds with similar chloro groups attached to aromatic rings.
Uniqueness
What sets this compound apart is the specific combination of functional groups, which might confer unique chemical properties or biological activities.
Properties
CAS No. |
143417-80-5 |
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Molecular Formula |
C15H15ClN2O7S |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
acetyloxymethyl 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C15H15ClN2O7S/c1-9(19)24-8-25-15(20)11-5-14(26(17,21)22)12(16)6-13(11)18-7-10-3-2-4-23-10/h2-6,18H,7-8H2,1H3,(H2,17,21,22) |
InChI Key |
KYGADFALDXAHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C(C=C1NCC2=CC=CO2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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